Application Summary: 1-Methyl-4-piperidone is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs.
Methods of Application: Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products. The specific methods of application or experimental procedures would depend on the specific drug being synthesized.
Results or Outcomes: The results or outcomes obtained would also depend on the specific drug being synthesized.
Application Summary: 1-Methyl-4-piperidone is widely used in the artificial fibre industry It is polymerizable and used as a precursor to nylon
Methods of Application: 1-Methyl-4-piperidone is used as a solvent and as an intermediate for organic synthesis It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints
Results or Outcomes: The use of 1-Methyl-4-piperidone in these applications contributes to the production of artificial fibres, inks, and paints
Application Summary: 1-Methyl-4-piperidone is used as an intermediate for organic synthesis.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized.
Results or Outcomes: The results or outcomes obtained would depend on the specific compound being synthesized.
Application Summary: 1-Methyl-4-piperidone has excellent applications as solvents It is used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints
Methods of Application: 1-Methyl-4-piperidone is used as a solvent in various industrial processes. .
Results or Outcomes: The use of 1-Methyl-4-piperidone as a solvent contributes to the production of various industrial products, including inks and paints
Application Summary: 1-Methyl-4-piperidone can be used as a reactant to prepare spiropiperidine rings.
Application Summary: 1-Methyl-4-piperidone can be used to prepare (3 E ,5 E )-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone.
Methods of Application: The specific methods of application or experimental procedures would involve reacting 1-Methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions.
Origin and Significance:
The origin of 1-Methyl-4-piperidone is not clearly documented in scientific literature. However, its significance lies in its role as a versatile intermediate in organic synthesis []. It serves as a building block for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and other functional materials [].
1-Methyl-4-piperidone possesses a six-membered piperidine ring with a carbonyl group (C=O) attached at the fourth carbon position. Additionally, a methyl group (CH₃) is present on the nitrogen atom at the first position [].
Key features of the structure include:
Synthesis:
One common method for synthesizing 1-Methyl-4-piperidone involves the reaction between γ-butyrolactone and methylamine.
C₄H₆O₂ + CH₃NH₂ → C₆H₁₁NO + H₂Oγ-Butyrolactone + Methylamine → 1-Methyl-4-piperidone + Water
Other synthesis methods utilize different starting materials and reaction conditions [].
Decomposition:
Under high temperatures, 1-Methyl-4-piperidone can undergo thermal decomposition, potentially leading to fragmentation and formation of smaller molecules []. The specific products depend on the reaction conditions.
1-Methyl-4-piperidone can participate in various condensation reactions with different functional groups to form more complex molecules []. The specific reactions depend on the nature of the reaction partner.
Due to the absence of publicly available detailed reaction mechanisms, this section cannot be elaborated further.
Currently available scientific literature lacks specific details regarding the mechanism of action of 1-Methyl-4-piperidone in biological systems. Due to its use as a synthetic intermediate, its biological activity is likely not the primary focus of research.
1-Methyl-4-piperidone is classified as a hazardous material []. Here are some key safety concerns:
Flammable